molecular formula C11H15ClO3S B6217084 2-butyl-6-methoxybenzene-1-sulfonyl chloride CAS No. 2742660-29-1

2-butyl-6-methoxybenzene-1-sulfonyl chloride

Cat. No.: B6217084
CAS No.: 2742660-29-1
M. Wt: 262.8
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Description

2-butyl-6-methoxybenzene-1-sulfonyl chloride is an organic compound with a complex structure that includes a benzene ring substituted with butyl, methoxy, and sulfonyl chloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-6-methoxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the sulfonylation of 2-butyl-6-methoxybenzene using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonylation processes using automated reactors. These processes are optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-butyl-6-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation may produce sulfonic acids .

Scientific Research Applications

2-butyl-6-methoxybenzene-1-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-butyl-6-methoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in chemical synthesis and modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

    2-butyl-6-methoxybenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of sulfonyl chloride.

    2-butyl-6-methoxybenzene-1-sulfonamide: Contains a sulfonamide group, making it less reactive than the sulfonyl chloride derivative.

    2-butyl-6-methoxybenzene-1-sulfonate esters: These esters are formed by reacting the sulfonyl chloride with alcohols.

Uniqueness

2-butyl-6-methoxybenzene-1-sulfonyl chloride is unique due to its high reactivity and versatility in chemical reactions. Its ability to form strong covalent bonds with nucleophiles makes it a valuable reagent in organic synthesis and industrial applications .

Properties

CAS No.

2742660-29-1

Molecular Formula

C11H15ClO3S

Molecular Weight

262.8

Purity

95

Origin of Product

United States

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